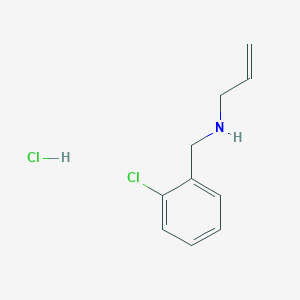

N-(2-Chlorobenzyl)-2-propen-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Intramolecular Hydrogen Bonding and Tautomerism

N-(2-Chlorobenzyl)-2-propen-1-amine hydrochloride demonstrates interesting behaviors in intramolecular hydrogen bonding and tautomerism, relevant in the study of Schiff bases. Research shows that Schiff bases exhibit tautomeric equilibria, which can be influenced by solvent polarity. This property is significant for understanding reaction mechanisms and designing molecules with specific optical and electronic properties (Nazır et al., 2000).

Catalytic Amination

Catalytic amination is a critical reaction in pharmaceutical research for constructing carbon-nitrogen bonds, essential for bioactive compound synthesis. Studies demonstrate the effectiveness of photoredox catalysis in amination reactions, highlighting a method for forming carbon-nitrogen bonds efficiently, which is particularly valuable for developing new drugs and agrochemicals (Romero et al., 2015).

Olefin Hydroamination

Olefin hydroamination processes provide a straightforward path to synthesize secondary amines, leveraging simple feedstock building blocks. This method is especially relevant for the pharmaceutical industry, where carbon-nitrogen bonds play a crucial role in drug development. The ability to access hindered amines chemoselectively through presumed radical processes offers a versatile tool for synthetic chemists (Gui et al., 2015).

Biomass-Based Alcohol Amination

The amination of biomass-based alcohols represents an eco-friendly approach to amine synthesis, aligning with sustainable chemistry goals. This strategy is important for producing amines used in various industrial applications, from agrochemicals to food additives, by utilizing renewable resources (Pera‐Titus & Shi, 2014).

Corrosion Inhibition

Amine derivatives, such as those derived from N-(2-Chlorobenzyl)-2-propen-1-amine hydrochloride, show promise as corrosion inhibitors for metals. This application is crucial for protecting infrastructure and machinery in various industries, highlighting the compound's role beyond pharmaceuticals and chemical synthesis (Boughoues et al., 2020).

特性

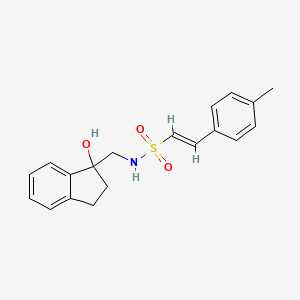

IUPAC Name |

N-[(2-chlorophenyl)methyl]prop-2-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c1-2-7-12-8-9-5-3-4-6-10(9)11;/h2-6,12H,1,7-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZWXMURBBEELK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC=CC=C1Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Chlorobenzyl)-2-propen-1-amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide](/img/structure/B2973108.png)

![2-((2-chlorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

![7-[(Phenylamino)(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2973113.png)

![Ethyl 5-cyano-6-({4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazol-5-one}thio)-2-(trifluoromethyl)nicotinate](/img/structure/B2973118.png)

![N-Phenyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2973124.png)

![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2973129.png)